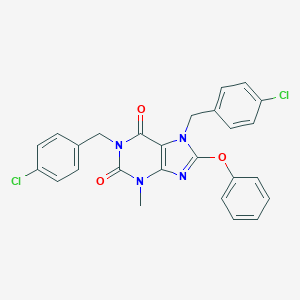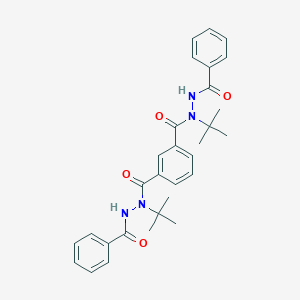
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione, also known as AG-014699, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and inhibiting its activity can lead to the accumulation of DNA damage and cell death. AG-014699 has been studied extensively for its potential as an anti-cancer agent, and
Mecanismo De Acción
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and recruits repair enzymes to the site of damage. Inhibiting PARP activity prevents the repair of DNA damage, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been shown to induce cell death in cancer cells by inhibiting PARP activity. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In addition, 1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in lab experiments. It is a potent inhibitor of PARP, which can lead to off-target effects. In addition, its efficacy may be limited by the development of resistance in cancer cells.
Direcciones Futuras
There are several future directions for the study of 1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of combination therapies that can enhance its efficacy and overcome resistance. Another area of research is the development of more potent and selective PARP inhibitors that have fewer off-target effects. Finally, there is a need for further research into the potential use of 1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione as a treatment for inflammatory diseases.
Métodos De Síntesis
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3-methyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione, followed by reduction and subsequent reaction with phenoxyacetic acid chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to have activity against a variety of cancer cell lines, including breast, ovarian, pancreatic, and lung cancer. In preclinical studies, 1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been shown to enhance the efficacy of chemotherapy and radiation therapy, and clinical trials have been conducted to evaluate its safety and efficacy in combination with these treatments.
Propiedades
Fórmula molecular |
C26H20Cl2N4O3 |
|---|---|
Peso molecular |
507.4 g/mol |
Nombre IUPAC |
1,7-bis[(4-chlorophenyl)methyl]-3-methyl-8-phenoxypurine-2,6-dione |
InChI |
InChI=1S/C26H20Cl2N4O3/c1-30-23-22(24(33)32(26(30)34)16-18-9-13-20(28)14-10-18)31(15-17-7-11-19(27)12-8-17)25(29-23)35-21-5-3-2-4-6-21/h2-14H,15-16H2,1H3 |
Clave InChI |
DCVUTWNLPBRKNB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)OC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)OC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)

![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)


![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)